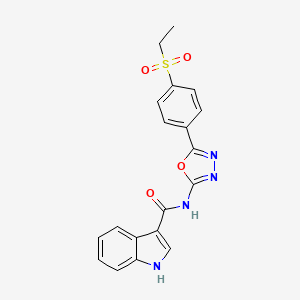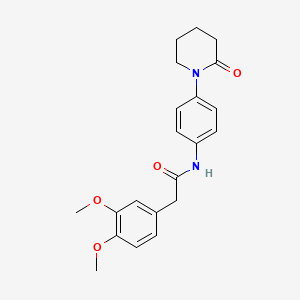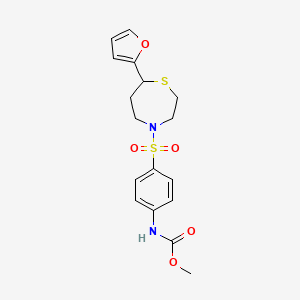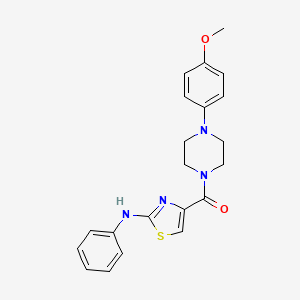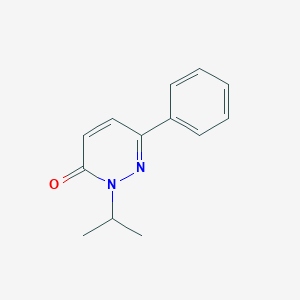
2-isopropyl-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-isopropyl-6-phenylpyridazin-3(2H)-one” is a derivative of pyridazin-3(2H)-one . These compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4) and are useful in the treatment, prevention, or suppression of pathological conditions, diseases, and disorders known to be susceptible to PDE4 inhibition .
Molecular Structure Analysis
The molecular structure of “2-isopropyl-6-phenylpyridazin-3(2H)-one” is characterized by the presence of an isopropyl group and a phenyl group attached to a pyridazin-3(2H)-one core .Applications De Recherche Scientifique
Solubility and Thermodynamic Properties
- Research on 6-phenylpyridazin-3(2H)-one (PPD), a compound related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, focused on its solubility in pharmaceutical solvents. The study provided solubility data and solution thermodynamic properties of PPD in various solvents, crucial for its application in cardiovascular treatments. This study demonstrated PPD's endothermic and entropy-driven dissolution in all tested solvents, suggesting potential for pharmaceutical formulations (Shakeel et al., 2019).
Anti-inflammatory and Analgesic Properties
- A study synthesized new derivatives of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to investigate their anti-inflammatory and analgesic activities. This research aimed to discover compounds with favorable properties for treating inflammation and pain, without causing ulcerogenic and cardiovascular side effects. The findings indicated the potential of these derivatives as therapeutic agents (Sharma & Bansal, 2016).
Insecticidal Activity
- A study on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to 2-isopropyl-6-phenylpyridazin-3(2H)-one, revealed significant insecticidal activities against Plutella xylostella. This highlights the potential of such compounds in agricultural applications, particularly in pest control strategies (Wu et al., 2012).
Synthesis and Structural Study
- A study on the synthesis and structural characterization of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate, closely related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, provides insight into the molecular structure and behavior of such compounds. Understanding the molecular structure is vital for their potential application in chemical and pharmaceutical industries (Vimalraj et al., 2010).
Electrophilic Cyanating Agents
- Research on 2-cyanopyridazin-3(2H)-ones, related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, explored their use as electrophilic cyanating agents. This study emphasizes the chemical versatility of pyridazin-3(2H)-one derivatives, making them valuable in synthetic organic chemistry (Kim et al., 2005).
Synthesis of Novel Derivatives
- A report on the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones shows the potential for creating new compounds with varied biological activities. This research contributes to the development of new pharmaceuticals and pesticides (Tsolomiti et al., 2007).
Photochemical and Thermal Synthesis
- A study on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving compounds similar to 2-isopropyl-6-phenylpyridazin-3(2H)-one, indicates the potential of these compounds in developing new materials with unique electronic and photophysical properties. This could be significant for applications in materials science and photovoltaics (Bonnet et al., 2003).
Mécanisme D'action
Target of Action
It is noted that similar compounds have been used as potentiators in combination with dna damaging cytotoxic agents . This suggests that 2-isopropyl-6-phenylpyridazin-3(2H)-one may interact with DNA or associated proteins.
Mode of Action
It is suggested that similar compounds compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death . This implies that 2-isopropyl-6-phenylpyridazin-3(2H)-one may interact with its targets in a similar manner.
Biochemical Pathways
It is suggested that similar compounds are involved in dna repair damage . This suggests that 2-isopropyl-6-phenylpyridazin-3(2H)-one may affect similar pathways, leading to downstream effects such as genomic dysfunction and cell death.
Pharmacokinetics
It is noted that most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that 2-isopropyl-6-phenylpyridazin-3(2H)-one may have favorable ADME properties that impact its bioavailability.
Result of Action
It is suggested that similar compounds result in genomic dysfunction and cell death . This implies that 2-isopropyl-6-phenylpyridazin-3(2H)-one may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
6-phenyl-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZWSPMEGALTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-6-phenylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
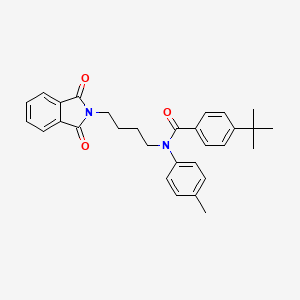
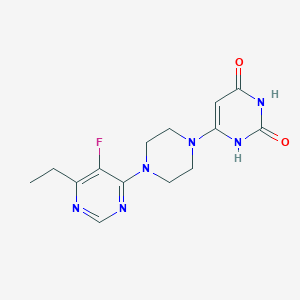
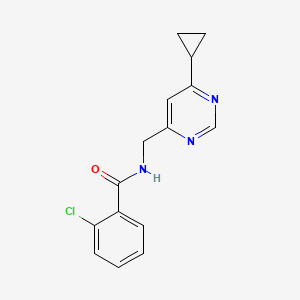
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)

